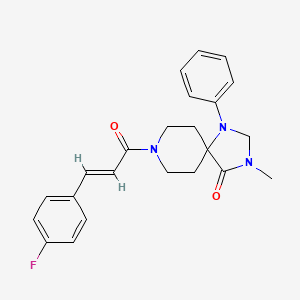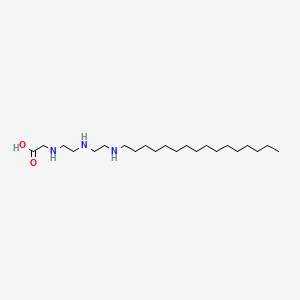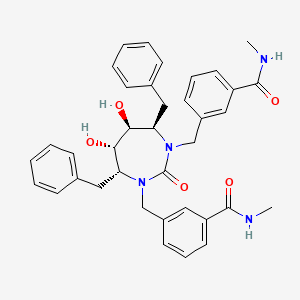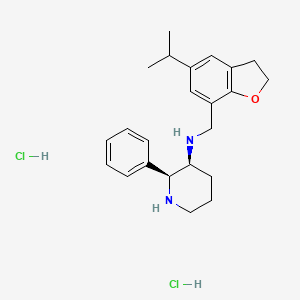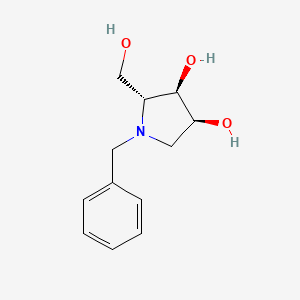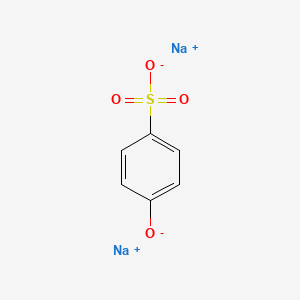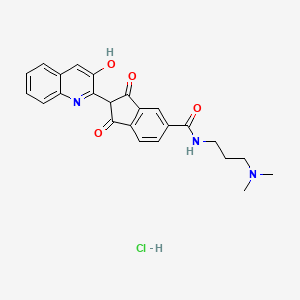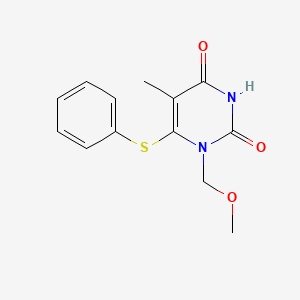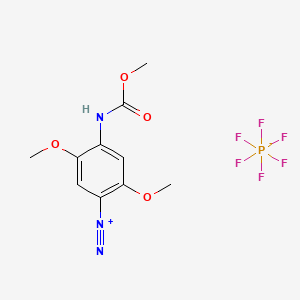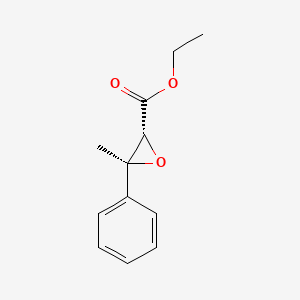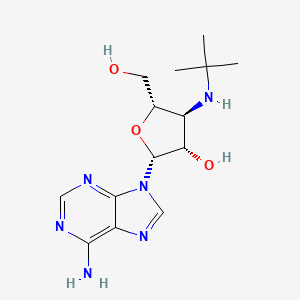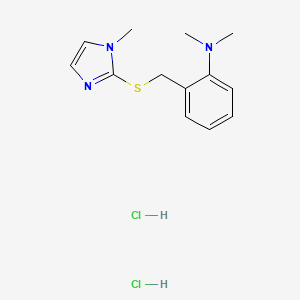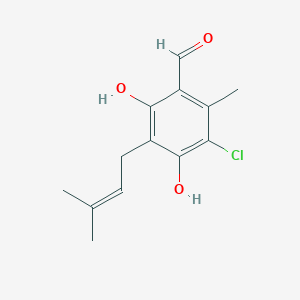
Colletochlorin D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Colletochlorin D is a bioactive secondary metabolite produced by the fungus Colletotrichum nicotianae.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Colletochlorin D involves the isolation of the compound from the culture filtrates of Colletotrichum nicotianae. The process typically includes the following steps:
- Cultivation of the fungal strain in a suitable growth medium.
- Extraction of the culture filtrate using organic solvents.
- Purification of the compound through chromatographic techniques .
Industrial Production Methods:
化学反応の分析
Types of Reactions: Colletochlorin D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Halogen substitution reactions can occur, leading to the formation of new compounds
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as chlorine or bromine
Major Products: The major products formed from these reactions include various chlorinated orsellinaldehyde derivatives, which may exhibit different biological activities .
科学的研究の応用
Colletochlorin D has several scientific research applications, including:
Chemistry: Used as a model compound for studying chlorinated natural products and their chemical properties.
Biology: Investigated for its role in the pathogenicity of and its interactions with host plants.
Medicine: Explored for its potential antimicrobial and anticancer properties.
Industry: Potential use in developing bioactive compounds for agricultural and pharmaceutical applications
作用機序
The mechanism of action of Colletochlorin D involves its interaction with specific molecular targets and pathways. The compound is known to:
- Inhibit certain enzymes involved in cellular processes.
- Disrupt cell membrane integrity.
- Induce oxidative stress in target cells .
類似化合物との比較
Colletochlorin A, B, and C: These compounds share similar chemical structures with Colletochlorin D but differ in the number and position of chlorine atoms.
Colletorin A and C: These compounds are also produced by Colletotrichum nicotianae and have similar biological activities .
特性
CAS番号 |
53939-17-6 |
|---|---|
分子式 |
C13H15ClO3 |
分子量 |
254.71 g/mol |
IUPAC名 |
5-chloro-2,4-dihydroxy-6-methyl-3-(3-methylbut-2-enyl)benzaldehyde |
InChI |
InChI=1S/C13H15ClO3/c1-7(2)4-5-9-12(16)10(6-15)8(3)11(14)13(9)17/h4,6,16-17H,5H2,1-3H3 |
InChIキー |
JQJZJLLBOLNQAF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1Cl)O)CC=C(C)C)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


